2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and yields.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its functional groups, stereochemistry, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthetic Methodologies
The compound is involved in the synthesis of various chemical structures, demonstrating its versatility in organic synthesis. For instance, it can participate in reactions leading to the formation of pincer catalysts, indicating its potential in facilitating asymmetric reductions and other catalytic processes (Facchetti et al., 2016). Moreover, its structural framework is suitable for generating antibacterial agents, highlighting its role in medicinal chemistry (Ramalingam et al., 2019).
Pharmacological Activities
Research into derivatives of 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide has shown significant antibacterial activity, suggesting its potential as a lead compound in the development of new antibiotics (Ramalingam et al., 2019). This is particularly relevant in the context of increasing antibiotic resistance, underscoring the importance of discovering novel antimicrobial agents.
Material Science Applications
The compound's structural features, such as the naphthyridin moiety, make it a candidate for material science applications, including the synthesis of photochromic compounds and potential use in photovoltaic materials. Its derivatives have been explored for photochromic properties, which could have applications in smart materials and molecular switches (Aiken et al., 2014).
Safety And Hazards
This involves detailing any known safety concerns or hazards associated with handling or using the compound.
Future Directions
This involves discussing potential future research directions or applications for the compound.
Please consult with a qualified professional or refer to the relevant scientific literature for specific information about this compound. It’s always important to handle all chemicals with the appropriate safety precautions.
properties
IUPAC Name |
2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-8-13-20-24(31)21(23(30)17-6-4-3-5-7-17)14-28(25(20)26-16)15-22(29)27-18-9-11-19(32-2)12-10-18/h3-14H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTMPTRSUHDUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide |
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